Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl-
Overview
Description
Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl- is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is notable for its unique structure, which includes a bromophenyl group and azo linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl-, typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . This reaction can be catalyzed by copper (I) or ruthenium (II) to improve yield and selectivity . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation . These methods include solid support, microwave-assisted, and ultrasonication techniques .
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro compounds, while reduction can yield primary amines .
Scientific Research Applications
Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl- involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form amines, which can then interact with biological targets such as enzymes and receptors . The bromophenyl group can also participate in various binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Oxazole: Similar structure but with a nitrogen atom in position 3 instead of 2.
Pyrrole: Lacks the oxygen atom present in isoxazole.
Uniqueness
Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl- is unique due to its combination of a bromophenyl group and azo linkage, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-bromophenyl)-(3,5-dimethyl-1,2-oxazol-4-yl)diazene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-7-11(8(2)16-15-7)14-13-10-5-3-9(12)4-6-10/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRZPJIPYRBAKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N=NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501037 | |
Record name | 4-[(E)-(4-Bromophenyl)diazenyl]-3,5-dimethyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63336-40-3 | |
Record name | 4-[(E)-(4-Bromophenyl)diazenyl]-3,5-dimethyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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